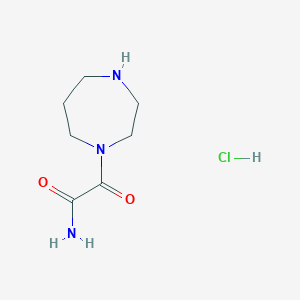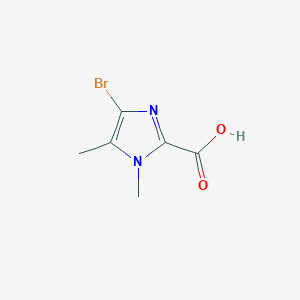![molecular formula C17H21F2NO2 B13497773 tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate: is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This compound is notable for its unique structural properties, which include a highly strained bicyclic system and the presence of difluoro and phenyl substituents. These characteristics make it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the difluoro and phenyl groups: These substituents can be introduced through various functionalization reactions, such as halogenation and subsequent substitution reactions.
Attachment of the tert-butyl carbamate group: This step typically involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions.
Chemical Reactions Analysis
tert-Butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: The bicyclo[1.1.1]pentane core can be used in the design of molecular rods, rotors, and supramolecular linker units.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl N-({2,2-difluoro-3-phenylbicyclo[11 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features . The difluoro and phenyl groups may play a role in enhancing binding affinity and specificity to these targets.
Comparison with Similar Compounds
tert-Butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
- tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate
These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the difluoro and phenyl groups in this compound makes it unique and potentially more versatile in certain applications.
Properties
Molecular Formula |
C17H21F2NO2 |
|---|---|
Molecular Weight |
309.35 g/mol |
IUPAC Name |
tert-butyl N-[(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate |
InChI |
InChI=1S/C17H21F2NO2/c1-14(2,3)22-13(21)20-11-15-9-16(10-15,17(15,18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,20,21) |
InChI Key |
RBUDRJVKBFFHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)



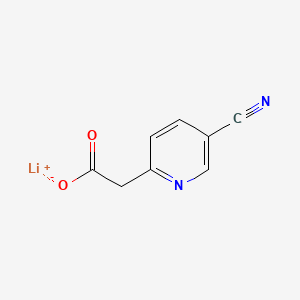
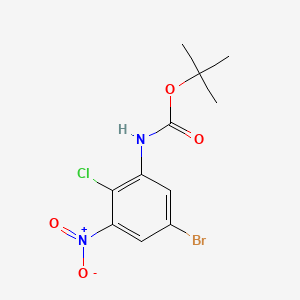
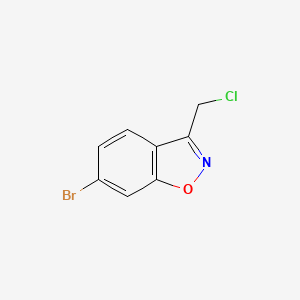
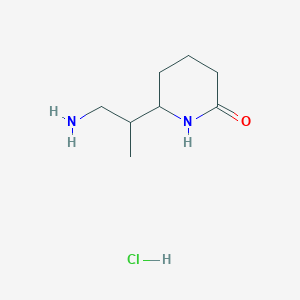
![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
